2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Overview
Description
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It is suggested that this compound has the potential to improve the profile of anticancer drugs for precision medicine by mimicking genetic mutations .
Mode of Action
It is likely that the compound interacts with its targets in a way that mimics certain genetic mutations, thereby enhancing the efficacy of anticancer drugs .
Biochemical Pathways
Given its potential role in enhancing the profile of anticancer drugs, it may be involved in pathways related to cell growth and proliferation .
Result of Action
Given its potential role in precision medicine, it may contribute to the selective killing of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 1-methylpiperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methylpiperidine and chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the controlled addition of reagents, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its reactivity and biological activity.
N-(1-methylpiperidin-4-yl)acetamide: Lacks the chlorine atom, which can significantly alter its chemical properties and reactivity.
N-(1-methylpiperidin-4-yl)acetamide derivatives: Various derivatives can be synthesized by modifying the piperidine ring or the acetamide group, leading to compounds with different properties and applications.
Properties
IUPAC Name |
2-chloro-N-(1-methylpiperidin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHOMGDQYIRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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